Imidazole ketone erastin

Description

Propriétés

IUPAC Name |

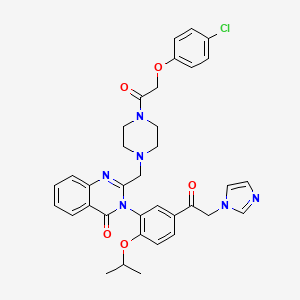

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPXJPWGVFNGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imidazole Ketone Erastin (IKE) in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imidazole (B134444) Ketone Erastin (B1684096) (IKE) is a potent, selective, and metabolically stable analog of erastin, designed as a powerful inducer of ferroptosis, a non-apoptotic, iron-dependent form of regulated cell death.[1][2] This guide delineates the core mechanism of action of IKE in cancer cells, presents key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical signaling pathways involved. IKE's primary mechanism involves the inhibition of the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (B108866) (GSH), subsequent inactivation of glutathione peroxidase 4 (GPX4), and a lethal accumulation of lipid reactive oxygen species (ROS), making it a promising agent for cancer therapy, particularly for aggressive and therapy-resistant malignancies.[1][3]

Core Mechanism of Action: Induction of Ferroptosis

IKE's anticancer activity is centered on its ability to trigger a specific cell death pathway known as ferroptosis. Unlike apoptosis, this process is characterized by the iron-dependent accumulation of lipid peroxides.[1][4] The mechanism can be dissected into a sequential cascade of events initiated by the specific inhibition of a key cellular transporter.

Inhibition of System Xc-

The primary molecular target of IKE is the system Xc- cystine/glutamate antiporter.[5][6] This cell surface transporter, composed of the SLC7A11 and SLC3A2 subunits, is responsible for importing extracellular cystine while exporting intracellular glutamate. Cystine is rapidly reduced to cysteine intracellularly, which is the rate-limiting amino acid for the synthesis of the major endogenous antioxidant, glutathione (GSH).[7] IKE potently and selectively binds to and inhibits the function of system Xc-, effectively cutting off the cell's supply of cystine.[1]

Glutathione (GSH) Depletion and GPX4 Inactivation

The IKE-mediated blockade of cystine import leads to a rapid and severe depletion of the intracellular GSH pool.[5][8] GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), the master regulator of ferroptosis.[9][10] GPX4's primary function is to detoxify lipid hydroperoxides, converting them into non-toxic lipid alcohols.[7][9] Without sufficient GSH, GPX4 is rendered inactive, leaving the cell vulnerable to rampant lipid peroxidation.[9]

Lipid Peroxidation and Cell Death

With GPX4 inactivated, the cell's ability to repair peroxidized lipids is critically impaired. Concurrently, enzymes such as Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) enrich cellular membranes with polyunsaturated fatty acids (PUFAs), which are highly susceptible to peroxidation.[11][12] This creates a perfect storm where PUFAs are peroxidized by iron-dependent enzymatic and non-enzymatic reactions, leading to an uncontrollable accumulation of lipid ROS. This oxidative damage compromises membrane integrity, leading to increased permeability and eventual cell death by ferroptosis.[1][11]

Key Signaling Pathways and Molecular Interactions

The signaling cascade initiated by IKE is linear yet interconnected with various aspects of cellular metabolism.

Quantitative Data Summary

The efficacy of IKE has been quantified across various cancer cell lines. The following tables summarize key performance indicators.

Table 1: In Vitro Efficacy (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value | Assay Conditions | Reference |

| CCF-STTG1 | Human Astrocytoma | 30 nM | Glutamate release assay, 2 hr | [5][13] |

| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | 34 nM | GSH depletion assay, 24 hr | [5][8] |

| DOHH-2 | Diffuse Large B-Cell Lymphoma (DLBCL) | 14 nM | Cell viability assay | [5] |

| BJeLR | RAS-G12V Overexpressing Fibroblasts | 3 nM | Alamar blue assay, 48 hr | [6] |

| HT-1080 | Fibrosarcoma | 314 nM | Alamar blue assay, 48 hr | [6] |

| DLBCL Lines (Sensitive) | Diffuse Large B-Cell Lymphoma (DLBCL) | < 100 nM | CellTiter-Glo, 24 hr | [13] |

| DLBCL Lines (Resistant) | Diffuse Large B-Cell Lymphoma (DLBCL) | > 10 µM | CellTiter-Glo, 24 hr | [13] |

Table 2: Molecular and Cellular Effects of IKE Treatment in SUDHL-6 Cells

| Parameter | IKE Concentration | Duration | Observed Effect | Reference |

| GSH Depletion | 1-250 nM | 24 hr | Dose-dependent depletion (IC50 = 34 nM) | [5][8] |

| Lipid ROS | 125-500 nM | - | Dose-dependent increase | [5][8] |

| Gene Expression (SLC7A11, PTGS2, CHAC1) | 500 nM | 5-360 min | Increased mRNA expression | [5] |

| Lipid Species Abundance | 500 nM - 1 µM | - | Changes in 62 lipid species (LPCs, PCs, PEs, TAGs) | [5][8] |

Detailed Experimental Protocols

To facilitate the study of IKE, this section provides standard protocols for key assays.

Protocol: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is used to determine the IC50 value of IKE by measuring ATP levels as an indicator of cell viability.[6]

-

Cell Seeding: Plate cancer cells (e.g., DLBCL cell lines) in a white, 384-well plate at a density of 10,000 cells per well in 32 µL of culture medium.[6] Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a two-fold serial dilution of IKE in culture medium, starting from a high concentration (e.g., 100 µM).[6] Also prepare a DMSO vehicle control.

-

Cell Treatment: Add 8 µL of the diluted IKE or DMSO vehicle to the appropriate wells.[6] For rescue experiments, a ferroptosis inhibitor like Ferrostatin-1 (Fer-1) can be co-administered.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.[6]

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Prepare the detection reagent by mixing 50% CellTiter-Glo® with 50% cell culture medium.[6]

-

Add 40 µL of this mixture to each well.

-

Place the plate on an orbital shaker for 15 minutes at room temperature to induce cell lysis.[6]

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings of IKE-treated wells to the DMSO vehicle control wells. Plot the normalized values against the log of IKE concentration and use a non-linear regression model to calculate the IC50 value.

Protocol: Western Blotting for Protein Expression Analysis

This protocol allows for the semi-quantitative analysis of key ferroptosis-related proteins like GPX4 and ACSL4.[14]

-

Sample Preparation:

-

Culture cells to 70-80% confluency and treat with IKE at desired concentrations and time points. Include an untreated or vehicle-treated control.

-

After treatment, wash cells twice with ice-cold PBS.[15]

-

Lyse cells on ice using RIPA or NP-40 lysis buffer supplemented with protease and phosphatase inhibitors.[16]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[17]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Mix 15-30 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]

-

Load samples onto an SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17]

-

Incubate the membrane with a primary antibody (e.g., anti-GPX4, anti-ACSL4) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.[15]

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify band intensity, normalizing to a loading control like β-actin or GAPDH.

-

Protocol: Lipid Peroxidation Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), an end-product of lipid peroxidation.[18][19]

-

Sample Preparation: Prepare cell or tissue lysates as described in the Western Blot protocol (Step 1).

-

Standard Curve Preparation: Prepare a serial dilution of an MDA standard to create a standard curve.[18]

-

Reaction Setup:

-

For each sample and standard, mix 100 µL of the sample/standard with 200 µL of Thiobarbituric Acid (TBA) reagent in a microcentrifuge tube.[18]

-

The TBA reagent typically contains TBA in an acidic solution.

-

-

Incubation: Incubate the tubes at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[18]

-

Cooling and Centrifugation: Cool the tubes on ice for 10-15 minutes.[18] Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.

-

Measurement:

-

Transfer 200 µL of the supernatant from each tube in duplicate to a 96-well plate.[18]

-

Measure the absorbance at 532 nm using a microplate reader.

-

-

Data Analysis: Subtract the blank reading from all samples and standards. Plot the standard curve and determine the MDA concentration in the samples from the curve. Normalize the results to the total protein concentration of the initial lysate.

In Vivo Studies and Therapeutic Potential

IKE has demonstrated significant anti-tumor activity in vivo. In a diffuse large B-cell lymphoma (DLBCL) xenograft mouse model, intraperitoneal (i.p.) administration of IKE at doses of 23-40 mg/kg once daily resulted in significant inhibition of tumor growth.[5][8] Pharmacodynamic studies confirmed that IKE treatment in vivo leads to GSH depletion and an increase in lipid peroxidation biomarkers within the tumor tissue, validating its mechanism of action.[1] These findings underscore the potential of IKE as a viable therapeutic strategy, particularly when formulated to improve delivery and reduce potential toxicity, for example, through the use of nanoparticles.[1][2]

Conclusion

This compound is a highly specific and potent inducer of ferroptosis in cancer cells. Its well-defined mechanism of action—initiating with the inhibition of system Xc- and culminating in catastrophic lipid peroxidation—provides a clear rationale for its development as an anticancer agent. The quantitative data and established protocols presented in this guide offer a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of IKE in oncology.

References

- 1. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 3. Frontiers | Dicoumarol sensitizes hepatocellular carcinoma cells to ferroptosis induced by this compound [frontiersin.org]

- 4. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. universalbiologicals.com [universalbiologicals.com]

- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. A positive feedback loop between ZEB2 and ACSL4 regulates lipid metabolism to promote breast cancer metastasis [elifesciences.org]

- 13. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. origene.com [origene.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidazole Ketone Erastin: A Technical Guide to a Potent Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. Imidazole ketone erastin (B1684096) (IKE) is a potent and metabolically stable analog of erastin, a foundational tool compound for studying ferroptosis. This technical guide provides a comprehensive overview of IKE, its mechanism of action in inducing ferroptosis, quantitative efficacy data, and detailed experimental protocols for its application in research settings.

Introduction to Imidazole Ketone Erastin (IKE)

This compound is a synthetic small molecule designed to overcome the metabolic instability and low solubility of its predecessor, erastin.[1] It is a highly potent and selective inhibitor of the cystine/glutamate antiporter, system xc⁻.[2][3] This inhibition is the critical initiating step in the cascade of events leading to ferroptotic cell death.[4] The enhanced pharmacological properties of IKE make it a more suitable compound for in vivo studies and a promising candidate for further therapeutic development.[4]

Chemical Structure and Properties:

-

Molecular Formula: C₃₅H₃₅ClN₆O₅[5]

-

Appearance: A solid compound.

-

Solubility: Soluble in DMSO.[7] For in vivo applications, it can be formulated in solutions such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[7]

Mechanism of Action: Induction of Ferroptosis

IKE induces ferroptosis primarily through the inhibition of system xc⁻, a cell surface antiporter responsible for the uptake of extracellular cystine in exchange for intracellular glutamate.[8][9] System xc⁻ is a heterodimer composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2.[1]

The signaling pathway of IKE-induced ferroptosis can be summarized as follows:

-

Inhibition of System xc⁻: IKE directly binds to and inhibits the function of SLC7A11.[1][10] Molecular docking analyses have shown that IKE occupies the same binding pocket in SLC7A11 as erastin.[1]

-

Cystine Depletion: The inhibition of system xc⁻ blocks the cellular uptake of cystine.[9]

-

Glutathione (B108866) (GSH) Depletion: Cystine is a crucial precursor for the synthesis of cysteine, which is an essential amino acid for the production of the antioxidant tripeptide glutathione (GSH).[9][11] By limiting the intracellular cystine pool, IKE leads to a significant depletion of GSH.[2][3]

-

Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH).[1] The depletion of GSH results in the inactivation of GPX4.[12]

-

Lipid Peroxidation Accumulation: With GPX4 inactive, lipid reactive oxygen species (ROS) accumulate unchecked, leading to extensive peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[2][12]

-

Ferroptotic Cell Death: The overwhelming lipid peroxidation disrupts membrane integrity and function, culminating in iron-dependent cell death known as ferroptosis.[12]

Signaling Pathway of IKE-Induced Ferroptosis

Caption: Signaling pathway of this compound (IKE)-induced ferroptosis.

Quantitative Data

The potency of IKE has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| SUDHL6 | Diffuse Large B-cell Lymphoma (DLBCL) | CellTiter-Glo | GSH Depletion IC₅₀ | 34 nM | [2][3] |

| BJeLR | RAS-G12V Overexpressing Cells | Alamar Blue | Growth Inhibition IC₅₀ | 0.003 µM (3 nM) | [6] |

| CCF-STTG1 | Astrocytoma | Fluorometry | System xc⁻ Inhibition IC₅₀ | 0.03 µM (30 nM) | [6][8] |

| HT1080 | Fibrosarcoma | Alamar Blue | Growth Inhibition GI₅₀ | 0.314 µM (314 nM) | [6] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Administration Route | Dose | T₁/₂ (h) | Cₘₐₓ (ng/mL) | Reference |

| Intraperitoneal (i.p.) | 50 mg/kg | 1.82 | 19515 | [2][3][7] |

| Intravenous (i.v.) | 50 mg/kg | 1.31 | 11384 | [2][3][7] |

| Oral (p.o.) | 50 mg/kg | 0.96 | 5203 | [2][3][7] |

Table 3: In Vivo Antitumor Activity of this compound

| Mouse Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| NCG mice with SUDHL6 xenografts | Diffuse Large B-cell Lymphoma (DLBCL) | 23-40 mg/kg, i.p. daily for 13 days | Significant inhibition of tumor growth | [3][8] |

| C57BL/6 mice with Hepa1-6 tumors | Hepatocellular Carcinoma | 40 mg/kg, i.p. every two days for 10 days | Inhibition of tumor growth | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of IKE.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses cell viability by measuring ATP levels, which are indicative of metabolically active cells.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (IKE)

-

Ferrostatin-1 (Fer-1) (optional ferroptosis inhibitor)

-

DMSO (vehicle control)

-

White, opaque-walled 96-well or 384-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate (or an appropriate density for a 384-well plate) and incubate overnight at 37°C with 5% CO₂.[6][13]

-

Compound Preparation: Prepare a serial dilution of IKE in complete cell culture medium. A typical starting concentration is 100 µM.[6] If using a ferroptosis inhibitor, prepare a solution of Fer-1 (e.g., starting from 200 µM) with the IKE dilutions.[6] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest IKE concentration.

-

Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of IKE, IKE + Fer-1, or vehicle control.

-

Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[14]

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate IC₅₀ values using appropriate software.

Lipid Peroxidation Assay (e.g., C11-BODIPY™ 581/591)

This assay measures lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[13]

Materials:

-

Treated and control cells

-

C11-BODIPY™ 581/591 fluorescent dye

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with IKE at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.[13]

-

Staining: Add C11-BODIPY™ 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[13]

-

Washing: Wash the cells twice with PBS to remove excess dye.[13]

-

Analysis:

-

Flow Cytometry: Harvest the cells and resuspend them in PBS for analysis. Upon oxidation, the fluorescence of the C11-BODIPY™ probe shifts from red to green. Measure the shift in fluorescence to quantify lipid peroxidation.

-

Fluorescence Microscopy: Visualize the cells directly. An increase in green fluorescence indicates lipid peroxidation.

-

Glutathione (GSH) Measurement Assay

This protocol measures the intracellular concentration of reduced glutathione (GSH), which is depleted during IKE-induced ferroptosis.

Materials:

-

Treated and control cells

-

GSH/GSSG-Glo™ Assay kit or similar

-

Luminometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of IKE for a specified duration.

-

Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release intracellular GSH.

-

Assay Reaction: Perform the enzymatic reaction as described in the kit protocol. This typically involves the conversion of a substrate into a luminescent product in the presence of GSH.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of GSH. Calculate the GSH concentration in the cell lysates based on the standard curve and normalize to the protein concentration of each sample.

General Experimental Workflow

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of ferroptosis and holds potential for therapeutic applications. Its improved potency and metabolic stability compared to erastin make it a superior choice for both in vitro and in vivo studies. This guide provides a foundational understanding of IKE and practical protocols to facilitate its use in a research setting. Further investigation into the broader applications of IKE in various disease models is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. This compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C35H35ClN6O5 | CID 91824786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | SLC7A11: the Achilles heel of tumor? [frontiersin.org]

- 12. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Discovery and Development of Imidazole Ketone Erastin: A Technical Guide to a Potent Ferroptosis Inducer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology. Erastin (B1684096), a small molecule discovered to induce this process, has been a pivotal tool in elucidating the mechanisms of ferroptosis. However, its suboptimal metabolic stability and potency have limited its clinical translation. This technical guide details the discovery and development of Imidazole (B134444) Ketone Erastin (IKE), a potent and metabolically stable analog of erastin. We provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Advent of a Novel Ferroptosis Inducer

The journey to develop Imidazole Ketone Erastin (IKE) began with the identification of erastin as a compound that selectively kills cancer cells with RAS mutations.[1] Subsequent research revealed that erastin triggers a unique form of iron-dependent cell death, later termed ferroptosis.[2] While erastin and its early analog, piperazine (B1678402) erastin, were instrumental in early ferroptosis research, their poor metabolic stability and moderate potency necessitated the development of more drug-like compounds.[3][4] This led to the rational design and synthesis of IKE, an analog featuring an imidazole ketone moiety that confers enhanced potency and metabolic stability, making it a more suitable candidate for in vivo studies and potential therapeutic development.[3][5]

Mechanism of Action: Inhibition of System xc- and Induction of Lipid Peroxidation

IKE exerts its pro-ferroptotic effects primarily by inhibiting the cystine/glutamate (B1630785) antiporter, system xc-.[6][7] This transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for the import of extracellular cystine in exchange for intracellular glutamate.[8] Cystine is the oxidized form of the amino acid cysteine, which is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[8]

By blocking system xc-, IKE depletes the intracellular pool of cysteine, leading to a subsequent reduction in GSH levels.[3][9] GSH is an essential cofactor for the enzyme glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[8] The inhibition of GPX4 activity, due to the lack of its GSH cofactor, results in the unchecked accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis.[7] This cascade of events ultimately leads to oxidative damage to the cell membrane and cell death.[8]

Quantitative Data Summary

The potency and efficacy of IKE have been demonstrated across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data.

| Cell Line | Assay Type | IC50/GI50 (nM) | Reference |

| SUDHL6 | Glutathione (GSH) Depletion | 34 | [3][9] |

| CCF-STTG1 | Glutamate Release Inhibition | 30 | [9] |

| HRAS G12V BJeLR | Growth Inhibition | 3 | [9] |

| HT-1080 | Growth Inhibition | 310 | [9] |

| DOHH-2 | Anticancer Activity | 14 | |

| IKE In Vitro Efficacy |

| Animal Model | Administration Route | Dosage (mg/kg) | Outcome | Reference |

| SUDHL6 Xenograft | Intraperitoneal (i.p.) | 23 and 40 | Reduced tumor growth | [9] |

| IKE In Vivo Efficacy |

| Administration Route | Half-life (t1/2) (hours) | Cmax (ng/mL) | Reference |

| Intraperitoneal (i.p.) | 1.82 | 19515 | [6] |

| Intravenous (i.v.) | 1.31 | 11384 | [6] |

| Per os (p.o.) | 0.96 | 5203 | [6] |

| Pharmacokinetic Profile of IKE in Mice (50 mg/kg) |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize IKE as a ferroptosis inducer.

Cell Culture

The human diffuse large B-cell lymphoma cell line, SUDHL6, is a commonly used model to study the effects of IKE.

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged every 2-3 days to maintain a density of 2-8 x 10^5 cells/mL.

Glutamate Release Assay

This assay measures the inhibition of system xc- activity by quantifying the amount of glutamate released from cells.

-

Cell Seeding: Seed CCF-STTG1 human astrocytoma cells in a 96-well plate and grow to confluence.

-

Treatment: Wash cells with Earle's Balanced Salt Solution (EBSS) and then treat with varying concentrations of IKE in the presence of cystine (to stimulate glutamate release) for 2 hours at 37°C.

-

Detection: Collect the supernatant and measure the glutamate concentration using a commercially available glutamate assay kit. The assay typically involves an enzymatic reaction that produces a fluorescent or colorimetric signal proportional to the amount of glutamate.[10]

-

Data Analysis: Determine the IC50 value by plotting the percentage of glutamate release inhibition against the logarithm of IKE concentration.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis.

-

Cell Treatment: Treat SUDHL6 cells with IKE at the desired concentrations for a specified time (e.g., 24 hours).

-

Staining: Incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

-

Flow Cytometry Analysis:

-

Wash the cells with PBS.

-

Analyze the cells using a flow cytometer.

-

The unoxidized C11-BODIPY probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).

-

Lipid peroxidation is quantified by the shift in fluorescence from red to green.

-

-

Data Analysis: The percentage of cells with increased green fluorescence is determined, indicating the level of lipid peroxidation.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IKE in a mouse xenograft model.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Inoculation: Subcutaneously inject SUDHL6 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer IKE (e.g., 23 or 40 mg/kg) via intraperitoneal injection daily. The control group receives the vehicle solution.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Compare the tumor growth rates between the IKE-treated and control groups to determine the efficacy of the compound.

Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathway of IKE-Induced Ferroptosis

Caption: Signaling pathway of IKE-induced ferroptosis.

Experimental Workflow for IKE Characterization

Caption: Experimental workflow for characterizing IKE.

Conclusion

This compound represents a significant advancement in the development of ferroptosis-inducing agents. Its enhanced potency and metabolic stability make it a valuable tool for studying the intricacies of ferroptosis and a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

Imidazole Ketone Erastin: A Potent and Selective Inhibitor of the System xc- Transporter and Inducer of Ferroptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other diseases. A key regulator of this process is the system xc- cystine/glutamate (B1630785) antiporter, which mediates the uptake of cystine, a precursor for the synthesis of the major cellular antioxidant glutathione (B108866) (GSH). Imidazole ketone erastin (B1684096) (IKE) is a potent, selective, and metabolically stable small molecule inhibitor of the system xc- transporter. By blocking cystine uptake, IKE depletes intracellular GSH, leading to the inactivation of glutathione peroxidase 4 (GPX4) and the subsequent accumulation of lethal lipid reactive oxygen species (ROS), thereby inducing ferroptosis. This technical guide provides a comprehensive overview of the role of IKE in inhibiting the system xc- transporter, detailing its mechanism of action, downstream signaling effects, and relevant experimental methodologies.

Introduction to System xc- and Imidazole Ketone Erastin

The system xc- transporter is a heterodimeric amino acid transporter composed of a light chain subunit, SLC7A11 (also known as xCT), and a heavy chain subunit, SLC3A2 (or 4F2hc).[1][2] SLC7A11 is the substrate-specific subunit responsible for the 1:1 exchange of extracellular cystine for intracellular glutamate.[1][3] Once inside the cell, cystine is reduced to cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[4] GSH is a critical antioxidant that, in concert with glutathione peroxidase 4 (GPX4), detoxifies lipid hydroperoxides, thereby preventing the iron-dependent form of cell death known as ferroptosis.[5][6]

Erastin was one of the first small molecules identified to induce ferroptosis by inhibiting system xc-.[4] However, its poor metabolic stability and solubility have limited its in vivo applications.[5] this compound (IKE) is a potent analog of erastin that was developed to overcome these limitations.[7][8] IKE is a highly selective and metabolically stable inhibitor of system xc-, making it a valuable tool for studying ferroptosis and a potential therapeutic agent.[7][9]

Mechanism of Action: IKE-Mediated Inhibition of System xc- and Induction of Ferroptosis

The primary mechanism by which IKE induces cell death is through the direct inhibition of the system xc- transporter.[7][9] This inhibition blocks the uptake of extracellular cystine, leading to a cascade of downstream events that culminate in ferroptosis.

-

Cystine Starvation and GSH Depletion: By blocking SLC7A11, IKE prevents the cellular import of cystine. This leads to a rapid depletion of the intracellular cysteine pool, which is the rate-limiting precursor for the synthesis of glutathione (GSH).[4][7]

-

GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a selenoenzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[5] The IKE-induced depletion of GSH results in the inactivation of GPX4.

-

Lipid Peroxidation: With GPX4 inactive, lipid hydroperoxides accumulate in cellular membranes. In the presence of labile iron, these lipid hydroperoxides can undergo Fenton reactions, generating highly reactive lipid radicals that propagate a chain reaction of lipid peroxidation.[10] This uncontrolled lipid peroxidation leads to membrane damage, loss of integrity, and ultimately, cell death by ferroptosis.[4][5]

The overall signaling pathway is depicted in the diagram below:

Quantitative Data on IKE Activity

The potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for GSH Depletion | SUDHL6 | 34 nM | [9][11] |

| IC50 for Cell Viability | SUDHL6 | <100 nM (specifically 1 nM) | [12] |

| IC50 for Glutamate Release | CCF-STTG1 | 0.03 µM | [8] |

| GI50 for Growth Inhibition | HT1080 | 0.314 µM | [8] |

| GI50 for Growth Inhibition | BJeLR (RAS-G12V) | 0.003 µM | [8] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (50 mg/kg)

| Administration Route | Half-life (T1/2) | Cmax | Reference |

| Intraperitoneal (i.p.) | 1.82 h | 19515 ng/mL | [9][11] |

| Intravenous (i.v.) | 1.31 h | 11384 ng/mL | [9][11] |

| Oral (p.o.) | 0.96 h | 5203 ng/mL | [9][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cystine Uptake Assay (Radiolabeled)

This protocol describes a method for measuring the uptake of radiolabeled cystine into cultured cells to assess the inhibitory activity of IKE on the system xc- transporter.

Materials:

-

Cultured cells (e.g., HT-1080, Calu-1)

-

Complete culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

[14C]-L-cystine

-

This compound (IKE)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well)

-

Ice-cold PBS

Procedure:

-

Seed cells in multi-well plates and grow to confluence.

-

On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells with HBSS containing the desired concentrations of IKE or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate cystine uptake by adding HBSS containing [14C]-L-cystine (final concentration typically in the µM range) and the corresponding concentration of IKE or vehicle.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate from parallel wells to normalize the radioactivity counts.

-

Calculate the rate of cystine uptake (e.g., in nmol/mg protein/min) and determine the inhibitory effect of IKE.

Glutamate Release Assay

This assay measures the amount of glutamate released from cells, which is an indirect measure of system xc- activity.

Materials:

-

Cultured cells expressing system xc-

-

Culture medium

-

This compound (IKE)

-

Glutamate Assay Kit (e.g., from Cayman Chemical, Abcam)

-

Microplate reader

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing various concentrations of IKE or a vehicle control.

-

Incubate the plate at 37°C for a specified period (e.g., 2 hours).

-

Collect the conditioned medium from each well.

-

Measure the glutamate concentration in the collected medium using a commercial glutamate assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glutamate concentration.

-

Read the absorbance or fluorescence using a microplate reader.

-

Normalize the glutamate release to the number of cells or protein content in each well.

Measurement of Intracellular Glutathione (GSH)

This protocol describes a method to quantify the intracellular levels of reduced glutathione (GSH) following treatment with IKE.

Materials:

-

Cultured cells

-

This compound (IKE)

-

PBS

-

Lysis buffer (e.g., 3% sulfosalicylic acid)

-

GSH Assay Kit (e.g., colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Treat cultured cells with various concentrations of IKE or vehicle for the desired time (e.g., 24 hours).

-

Wash the cells twice with ice-cold PBS and collect them.

-

Lyse the cells with a suitable lysis buffer (e.g., 3% sulfosalicylic acid) and incubate on ice for 10 minutes.

-

Centrifuge the lysates to pellet the protein and collect the supernatant.

-

Measure the GSH concentration in the supernatant using a commercial GSH assay kit following the manufacturer's protocol. These assays are often based on the reaction of GSH with a chromogenic or fluorogenic reagent.

-

Measure the absorbance or fluorescence with a microplate reader.

-

Determine the protein concentration of the cell pellet to normalize the GSH levels.

Lipid Reactive Oxygen Species (ROS) Measurement

This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation in cells treated with IKE.

Materials:

-

Cultured cells

-

This compound (IKE)

-

C11-BODIPY(581/591) probe

-

Anhydrous DMSO

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with IKE or vehicle for the desired time.

-

Prepare a stock solution of C11-BODIPY(581/591) in anhydrous DMSO.

-

Add the C11-BODIPY(581/591) probe to the cell culture medium at a final concentration of 1-10 µM and incubate for 30 minutes at 37°C.

-

Wash the cells three times with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red (emission ~591 nm), while the oxidized probe fluoresces green (emission ~510 nm).

-

Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Cell Viability Assay

This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of IKE on cell viability.

Materials:

-

Cultured cells

-

This compound (IKE)

-

Opaque-walled multi-well plates (e.g., 96-well)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multi-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of IKE or vehicle control.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to IKE's inhibition of system xc-.

Conclusion

This compound is a powerful and specific inhibitor of the system xc- transporter, making it an invaluable research tool for elucidating the mechanisms of ferroptosis. Its improved metabolic stability and potency compared to earlier compounds like erastin also position it as a promising candidate for further therapeutic development. This guide has provided a detailed overview of IKE's mechanism of action, quantitative activity, and the experimental protocols necessary for its characterization. A thorough understanding of how IKE modulates the system xc--GSH-GPX4 axis is crucial for researchers and drug developers aiming to harness the therapeutic potential of ferroptosis.

References

- 1. promega.com [promega.com]

- 2. A Novel Approach to Enhancing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abpbio.com [abpbio.com]

- 4. OUH - Protocols [ous-research.no]

- 5. Cystine Uptake Assay Kit UP05 manual | DOJINDO [dojindo.com]

- 6. Cystine Uptake Assay Kit Cystine Uptake Assay Kit Dojindo [dojindo.com]

- 7. C11-BODIPY lipid ROS measurement. [bio-protocol.org]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 9. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]

- 12. High Throughput Method for Assessment of Cellular Reduced Glutathione in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Roles of Imidazole and Ketone Moieties in the Potent Anti-cancer Activity of Imidazole Ketone Erastin (IKE)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Imidazole (B134444) Ketone Erastin (B1684096) (IKE) has emerged as a potent and selective inducer of ferroptosis, a non-apoptotic form of programmed cell death, with significant therapeutic potential in oncology. As an analog of the first-in-class ferroptosis inducer erastin, IKE was rationally designed to overcome the metabolic instability and low potency of its predecessor. This technical guide delves into the critical contributions of the imidazole and ketone moieties to the enhanced pharmacological profile of IKE. The ketone group confers metabolic stability and enhances potency, while the imidazole ring improves aqueous solubility and further stabilizes the ketone. This guide provides a comprehensive overview of the mechanism of action of IKE, detailed experimental protocols for its evaluation, and a summary of its potent in vitro and in vivo activities, underscoring the significance of its chemical features in driving its anti-tumor efficacy.

Introduction

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1] The cystine/glutamate (B1630785) antiporter, system Xc-, plays a crucial role in protecting cells from ferroptosis by importing cystine, a precursor for the synthesis of the major antioxidant glutathione (B108866) (GSH).[2] Inhibition of system Xc- leads to GSH depletion, inactivation of the lipid repair enzyme glutathione peroxidase 4 (GPX4), and subsequent accumulation of lethal lipid peroxides, culminating in cell death.[1]

Erastin was the first small molecule identified to induce ferroptosis by inhibiting system Xc-.[3] However, its therapeutic development has been hampered by poor metabolic stability and low potency.[4] Imidazole Ketone Erastin (IKE) was developed as an analog of erastin with significantly improved pharmacological properties.[4][5] This guide elucidates the specific roles of the imidazole and ketone functionalities in the enhanced activity of IKE.

The Significance of the Ketone Moiety

The introduction of a ketone functionality in IKE represents a key chemical modification that addresses the metabolic lability of erastin.

Enhanced Metabolic Stability

Aldehydes, present in earlier erastin analogs, are prone to rapid oxidation in biological systems, limiting their in vivo efficacy. The ketone group in IKE is significantly more resistant to metabolic degradation, leading to improved pharmacokinetic properties and sustained target engagement.[5] This metabolic stability is crucial for translating the in vitro potency of the compound to in vivo anti-tumor activity.[5]

Increased Potency

The carbonyl group of the ketone in IKE is believed to contribute to its increased potency. While not forming a permanent covalent bond, the ketone functionality can participate in reversible covalent interactions with its target protein, system Xc-, leading to enhanced binding affinity and more potent inhibition.[4] This improved potency allows for effective induction of ferroptosis at lower concentrations.[5]

The Significance of the Imidazole Moiety

The imidazole ring in IKE is another critical structural feature that contributes to its superior drug-like properties.

Improved Aqueous Solubility

A significant challenge in drug development is achieving adequate aqueous solubility for effective formulation and bioavailability. The basic nitrogen atoms in the imidazole ring can be protonated at physiological pH, increasing the polarity of the molecule and thereby enhancing its water solubility.[4] This improved solubility facilitates its use in both in vitro and in vivo experimental settings.

Stabilization of the Ketone Moiety

The electron-withdrawing nature of the imidazole ring is thought to stabilize the adjacent ketone group, preventing its potential reactivity with off-target nucleophiles and contributing to the overall stability and specificity of the molecule.[4]

Quantitative Data Summary

The enhanced chemical features of IKE translate into potent biological activity. The following tables summarize the key quantitative data for IKE.

| Cell Line | Assay | IC50 / GI50 (nM) | Reference |

| SUDHL6 | GSH Depletion | 34 | [6] |

| SUDHL6 | Cell Viability | <100 | [4] |

| HT-1080 | Growth Inhibition | 310 | [6] |

| HRAS G12V BJeLR | Cell Viability | 3 | [6] |

| CCF-STTG1 | Glutamate Release | 30 | [6] |

Table 1: In Vitro Activity of IKE

| Parameter | Route of Administration | Value | Units | Reference |

| Half-life (t½) | Intraperitoneal (i.p.) | 1.82 | hours | [7] |

| Half-life (t½) | Intravenous (i.v.) | 1.31 | hours | [7] |

| Half-life (t½) | Oral (p.o.) | 0.96 | hours | [7] |

| Cmax | Intraperitoneal (i.p.) | 19515 | ng/mL | [7] |

| Cmax | Intravenous (i.v.) | 11384 | ng/mL | [7] |

| Cmax | Oral (p.o.) | 5203 | ng/mL | [7] |

Table 2: Pharmacokinetic Properties of IKE in Mice

Signaling and Experimental Diagrams

The following diagrams illustrate the mechanism of action of IKE and a typical experimental workflow.

Caption: IKE inhibits system Xc-, leading to ferroptosis.

Caption: Contribution of imidazole and ketone moieties to IKE's activity.

Caption: General workflow for an in vivo study of IKE.

Detailed Experimental Protocols

Glutamate Release Assay (System Xc- Inhibition)

This protocol is adapted for use with human astrocytoma CCF-STTG1 cells to quantify the inhibition of system Xc- mediated glutamate release.

Materials:

-

CCF-STTG1 cells (ATCC CRL-1718)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

IKE and other test compounds

-

Glutamate Assay Kit (e.g., Abcam ab83389 or similar)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed CCF-STTG1 cells in a 96-well plate at a density that allows them to reach confluence on the day of the assay.

-

Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of IKE in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to the desired final concentrations.

-

Assay Initiation:

-

On the day of the assay, gently wash the confluent cell monolayer twice with pre-warmed HBSS.

-

Add the HBSS containing the different concentrations of IKE or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[8]

-

-

Glutamate Release Measurement:

-

Data Analysis:

-

Generate a standard curve using the glutamate standards provided in the kit.

-

Determine the glutamate concentration in each sample from the standard curve.

-

Calculate the percentage of inhibition of glutamate release for each IKE concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the IKE concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of IKE in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line known to be sensitive to IKE (e.g., SUDHL6)

-

Matrigel (or other suitable extracellular matrix)

-

IKE formulation for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

Procedure:

-

Cell Preparation:

-

Tumor Implantation:

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

-

-

Randomization and Treatment:

-

Once the tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control and IKE treatment group).

-

Administer IKE (e.g., 23-40 mg/kg, intraperitoneally) or the vehicle control according to the planned dosing schedule (e.g., daily).[7]

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe the animals for any signs of toxicity.

-

-

Study Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of IKE.

-

Conclusion

The rational design of this compound, specifically through the incorporation of the imidazole and ketone moieties, has successfully addressed the limitations of earlier ferroptosis inducers. The ketone group provides crucial metabolic stability and enhanced potency, while the imidazole ring improves solubility and further stabilizes the active pharmacophore. These chemical modifications have resulted in a potent and selective anti-cancer agent with a favorable pharmacological profile for in vivo applications. This technical guide provides researchers and drug developers with a comprehensive understanding of the significance of these chemical features, along with the necessary data and protocols to further investigate the therapeutic potential of IKE and design next-generation ferroptosis inducers.

References

- 1. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ferroptosis inducer erastin irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. columbia.edu [columbia.edu]

- 5. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. abcam.com [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Preclinical Studies on the Anti-Tumor Effects of Imidazole Ketone Erastin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole Ketone Erastin (B1684096) (IKE) is a potent and metabolically stable analog of erastin, a small molecule known to induce a unique form of iron-dependent, non-apoptotic cell death termed ferroptosis.[1][2][3] IKE functions as a selective inhibitor of the cystine-glutamate antiporter, system xc-.[1][2][4] This inhibition leads to a cascade of intracellular events, culminating in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death, a mechanism that holds significant promise for cancer therapy, particularly in tumors resistant to conventional treatments.[5] This technical guide provides a comprehensive overview of the preclinical data on the anti-tumor effects of IKE, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on the Anti-Tumor Efficacy of Imidazole Ketone Erastin

The anti-tumor activity of IKE has been evaluated in a range of preclinical models, including various cancer cell lines and in vivo tumor xenografts. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Incubation Time | Reference |

| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | IC50 | < 100 nM | 24 h | [4] |

| DOHH-2 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | IC50 | 0.014 µM | - | [2] |

| Panel of 18 DLBCL cell lines | Diffuse Large B-Cell Lymphoma (DLBCL) | CellTiter-Glo | IC50 | 7 cell lines <100 nM (sensitive), 6 cell lines 100 nM - 10 µM (moderately resistant), 5 cell lines >10 µM (resistant) | 24 h | [4] |

| BJeLR (HRAS-G12V overexpressing) | - | Alamar Blue Assay | IC50 | 0.003 µM | 48 h | [3] |

| CCF-STTG1 | Astrocytoma | Glutamate Release Assay | IC50 (for system xc- inhibition) | 30 nM | 2 h | [2][3][4] |

| HT1080 | Fibrosarcoma | Alamar Blue Assay | GI50 | 0.314 µM | 48 h | [3] |

| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | GSH Depletion Assay | IC50 | 34 nM | 24 h | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | IKE Dosage and Administration | Key Findings | Reference |

| SUDHL6 Xenograft (DLBCL) | NCG Mice | 23-40 mg/kg, i.p., once daily for 13 days | Significant decrease in tumor growth starting from day 9.[2] | [1][2][6] |

| Hepa1-6 (Hepatocellular Carcinoma) | C57BL/6 Mice | 40 mg/kg, i.p., every two days for 10 days | Effectively reduced tumor growth. | [4] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Administration Route | Dose | Half-life (T½) | Cmax |

| Intraperitoneal (i.p.) | 50 mg/kg | 1.82 h | 19515 ng/mL |

| Intravenous (i.v.) | 50 mg/kg | 1.31 h | 11384 ng/mL |

| Oral (p.o.) | 50 mg/kg | 0.96 h | 5203 ng/mL |

Signaling Pathway of IKE-Induced Ferroptosis

IKE exerts its anti-tumor effects by inducing ferroptosis through the inhibition of the system xc- cystine/glutamate antiporter. This transporter, which consists of the subunits SLC7A11 and SLC3A2, is responsible for the import of cystine into the cell, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).

The inhibition of system xc- by IKE leads to the depletion of intracellular cystine and, consequently, GSH.[7] GSH is an essential cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[7] The inactivation of GPX4 due to GSH depletion results in the accumulation of lipid-based reactive oxygen species (ROS), leading to extensive lipid peroxidation and, ultimately, ferroptotic cell death.[1]

Caption: Signaling pathway of this compound (IKE)-induced ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of IKE.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (IKE) stock solution (in DMSO)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. The volume is typically 100 µL for a 96-well plate and 25-50 µL for a 384-well plate.[8][9] Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of IKE in complete cell culture medium. Add the desired concentrations of IKE to the experimental wells. Include a vehicle control (DMSO) at the same final concentration as the highest IKE concentration.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Preparation and Assay:

-

Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

-

Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[8]

-

Equilibrate the assay plate to room temperature for approximately 30 minutes.[8][10]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Lipid Reactive Oxygen Species (ROS) Assay (C11-BODIPY™ 581/591)

This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (IKE)

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish). Allow cells to adhere overnight. Treat the cells with IKE at the desired concentrations for the specified duration.

-

Staining:

-

Remove the culture medium and wash the cells with pre-warmed HBSS or PBS.

-

Incubate the cells with 1-2 µM of C11-BODIPY™ 581/591 in cell culture media for 30 minutes at 37°C.[11]

-

-

Washing: Wash the cells twice with HBSS or PBS to remove excess probe.[11]

-

Imaging (Fluorescence Microscopy):

-

Add fresh HBSS or culture medium to the cells.

-

Examine the cells using a fluorescence microscope. The reduced form of the probe emits red fluorescence (~591 nm), while the oxidized form emits green fluorescence (~510 nm).

-

-

Quantification (Flow Cytometry):

-

For adherent cells, detach them using a gentle dissociation reagent (e.g., Accu-tase).

-

Resuspend the cells in HBSS or PBS.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

-

The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

-

In Vivo Tumor Xenograft Study (DLBCL Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IKE in a mouse xenograft model of Diffuse Large B-Cell Lymphoma.

Materials:

-

DLBCL cell line (e.g., SUDHL6)

-

Immunodeficient mice (e.g., NSG mice)

-

Matrigel (optional)

-

This compound (IKE)

-

Vehicle solution

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation and Implantation:

-

Harvest DLBCL cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously or intravenously inject the cell suspension (e.g., 0.5 x 10^6 cells) into the flank or tail vein of the immunodeficient mice.[12]

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

-

IKE Administration:

-

Prepare the IKE formulation for injection (e.g., in 5% DMSO in HBSS at pH 4).[4]

-

Administer IKE to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 23-40 mg/kg, once daily).[1][2][6]

-

Administer the vehicle solution to the control group.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the IKE-treated and control groups to determine the anti-tumor efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of IKE's anti-tumor effects.

Caption: A representative experimental workflow for the preclinical assessment of IKE.

Conclusion

The preclinical data strongly support the anti-tumor effects of this compound, primarily through the induction of ferroptosis. Its potency in the nanomolar range against various cancer cell lines, particularly diffuse large B-cell lymphoma, and its demonstrated in vivo efficacy make it a promising candidate for further development. The detailed protocols and understanding of its mechanism of action provided in this guide are intended to facilitate future research and the clinical translation of this novel anti-cancer agent.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. OUH - Protocols [ous-research.no]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. Development of New Diffuse Large B Cell Lymphoma Mouse Models [mdpi.com]

Imidazole Ketone Erastin: A Technical Guide for Studying Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing imidazole (B134444) ketone erastin (B1684096) (IKE) as a potent and selective tool compound for the investigation of ferroptosis. IKE, an analog of the classical ferroptosis inducer erastin, offers significantly improved metabolic stability and in vivo suitability, making it an invaluable asset for both in vitro and in vivo studies of this unique form of regulated cell death.

Introduction to Imidazole Ketone Erastin and Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation. It is implicated in a growing number of pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The induction of ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers resistant to conventional therapies.

Erastin was one of the first small molecules identified to induce ferroptosis. However, its poor metabolic stability and limited water solubility have hindered its clinical translation. This compound (IKE) was developed to overcome these limitations. It is a potent and selective inhibitor of the cystine/glutamate (B1630785) antiporter system Xc-, a key regulator of cellular glutathione (B108866) (GSH) levels. By inhibiting system Xc-, IKE depletes intracellular cysteine, leading to GSH depletion and the inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4). This cascade of events results in the accumulation of lipid reactive oxygen species (ROS) and, ultimately, ferroptotic cell death.[1][2][3]

Mechanism of Action of this compound

The primary mechanism of action of IKE is the inhibition of the system Xc- cystine/glutamate antiporter. This transporter, composed of the subunits SLC7A11 and SLC3A2, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[4] Intracellular cystine is then reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).

GPX4, a selenium-containing enzyme, utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation-mediated damage. The inhibition of system Xc- by IKE leads to a depletion of the intracellular cysteine pool, which in turn impairs GSH synthesis.[1] The resulting decrease in GSH levels compromises the function of GPX4, leading to an accumulation of lipid ROS and the execution of the ferroptotic cell death program.[1][5]

In addition to the canonical pathway, erastin and its analogs may also induce ferroptosis through other mechanisms, such as acting on voltage-dependent anion channels (VDACs) on the mitochondrial outer membrane.[2]

Signaling Pathway of IKE-Induced Ferroptosis

Caption: Mechanism of this compound (IKE)-induced ferroptosis.

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound (IKE)

| Cell Line | Cell Type | Assay | IC50/GI50 | Reference |

| SUDHL6 | Diffuse Large B-Cell Lymphoma (DLBCL) | GSH Depletion | 34 nM | [1] |

| CCF-STTG1 | Astrocytoma | Glutamate Release (System Xc- Inhibition) | 30 nM | [6] |

| BJeLR (RAS-G12V) | Engineered Human Fibroblasts | Alamar Blue (Growth Inhibition) | 3 nM | [6] |

| HT1080 | Fibrosarcoma | Alamar Blue (Growth Inhibition) | 310 nM | [6] |

| DOHH-2 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | 14 nM | [1] |

| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | 1 nM | [1] |

| SU-DHL10 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Viability | 4 nM | [1] |

Table 2: Pharmacokinetic Parameters of this compound (IKE) in Mice

| Administration Route | Dose (mg/kg) | Half-life (t1/2) (hours) | Cmax (ng/mL) | Reference |

| Intraperitoneal (i.p.) | 50 | 1.82 | 19515 | [1] |

| Intravenous (i.v.) | 50 | 1.31 | 11384 | [1] |

| Oral (p.o.) | 50 | 0.96 | 5203 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound (IKE) powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of IKE by dissolving the appropriate amount of IKE powder in high-quality anhydrous DMSO.[7] For example, to make 1 mL of a 10 mM stock solution, dissolve 6.55 mg of IKE (MW: 655.14 g/mol ) in 1 mL of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.[5]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay using CellTiter-Glo®

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability using CellTiter-Glo®.

Materials:

-

Cells of interest

-

Opaque-walled 96-well or 384-well plates

-

IKE stock solution (10 mM in DMSO)

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a density that will allow for logarithmic growth during the treatment period (e.g., 5,000-10,000 cells per well in a 96-well plate).[6]

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of IKE in cell culture medium from the stock solution. A typical concentration range to test is 0.001 µM to 100 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest IKE concentration.

-

Add the IKE dilutions to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[8]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Lipid Peroxidation Assay using C11-BODIPY™ 581/591

This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to measure lipid ROS by flow cytometry. Upon oxidation, the probe's fluorescence emission shifts from red to green.

Materials:

-

Cells of interest

-

IKE stock solution (10 mM in DMSO)

-

C11-BODIPY™ 581/591

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with IKE as described in the cell viability assay protocol.

-

After the desired incubation time, harvest the cells.

-

Wash the cells twice with PBS.

-